

(+)-Di-p-toluoyl-D-tartaric Acid structure and properties

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Compound of Interest

Compound Name: (+)-Di-p-toluoyl-D-tartaric Acid

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An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid

Introduction

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a chiral resolving agent widely employed in organic chemistry and the pharmaceutical industry.[1] Its efficacy lies in its ability to separate racemic mixtures—equal mixtures of two enantiomers—into their individual, optically pure components. This is crucial in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.[1][2] DPTTA's unique structure, featuring a rigid chiral backbone derived from D-tartaric acid and aromatic p-toluoyl groups, enables it to form diastereomeric salts with racemic compounds, particularly amines.[3] These resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4] This guide provides a comprehensive overview of the structure, properties, synthesis, and application of **(+)-Di-p-toluoyl-D-tartaric acid** for researchers, scientists, and drug development professionals.

Structure and Chemical Identifiers

(+)-Di-p-toluoyl-D-tartaric acid is systematically known as (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid.[5] The core structure consists of a D-tartaric acid backbone where the two hydroxyl groups are esterified with p-toluoyl groups.[3] The molecule exists in both anhydrous and monohydrate forms.[1][3]

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	(2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid	[5]
CAS Number	32634-68-7 (Anhydrous)	[5]
	71607-31-3 (Monohydrate)	[1] [3]
Molecular Formula	C ₂₀ H ₁₈ O ₈ (Anhydrous)	[5]
	C ₂₀ H ₁₈ O ₈ ·H ₂ O (Monohydrate)	[1]
Molecular Weight	386.36 g/mol (Anhydrous)	[6]
	404.37 g/mol (Monohydrate)	[1]
InChI Key	CMIBUZBMZCBCAT-HOTGVXAUSA-N	[5]
Synonyms	(+)-O,O'-Di-p-toluoyl-D-tartaric acid, DPTTA	

Physicochemical Properties

The physical and chemical properties of DPTTA are crucial for its application, particularly in designing crystallization processes for chiral resolution. It is a white to off-white crystalline powder, stable under normal conditions, and soluble in organic solvents like ethanol and methanol but sparingly soluble in water.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

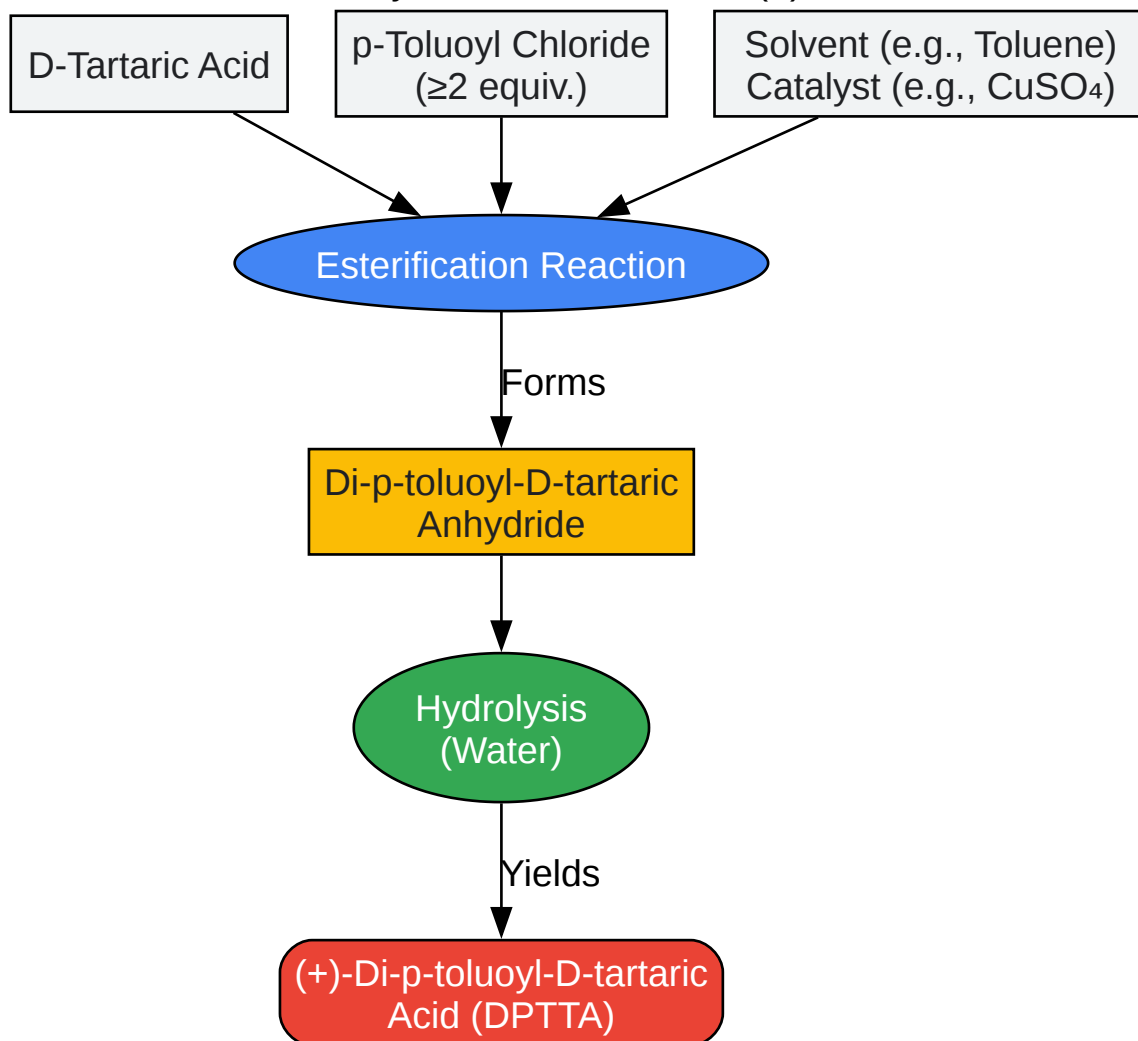
Table 2: Physicochemical Properties

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	171 °C (dec.) (Anhydrous)	
	160-166 °C (Monohydrate)	[1]
	165 - 167 °C	[8]
Optical Rotation	$[\alpha]^{20}_D +139.4^\circ$ (c=1 in ethanol)	[5]
	$[\alpha]^{20}_D +138 \pm 2^\circ$ (c=1% in EtOH)	[1]
Solubility	Soluble in ethanol and methanol; does not mix well with water.	[6][7]
Stability	Stable under normal conditions.	[6][8]
Incompatibilities	Strong oxidizing agents.	[6][8]

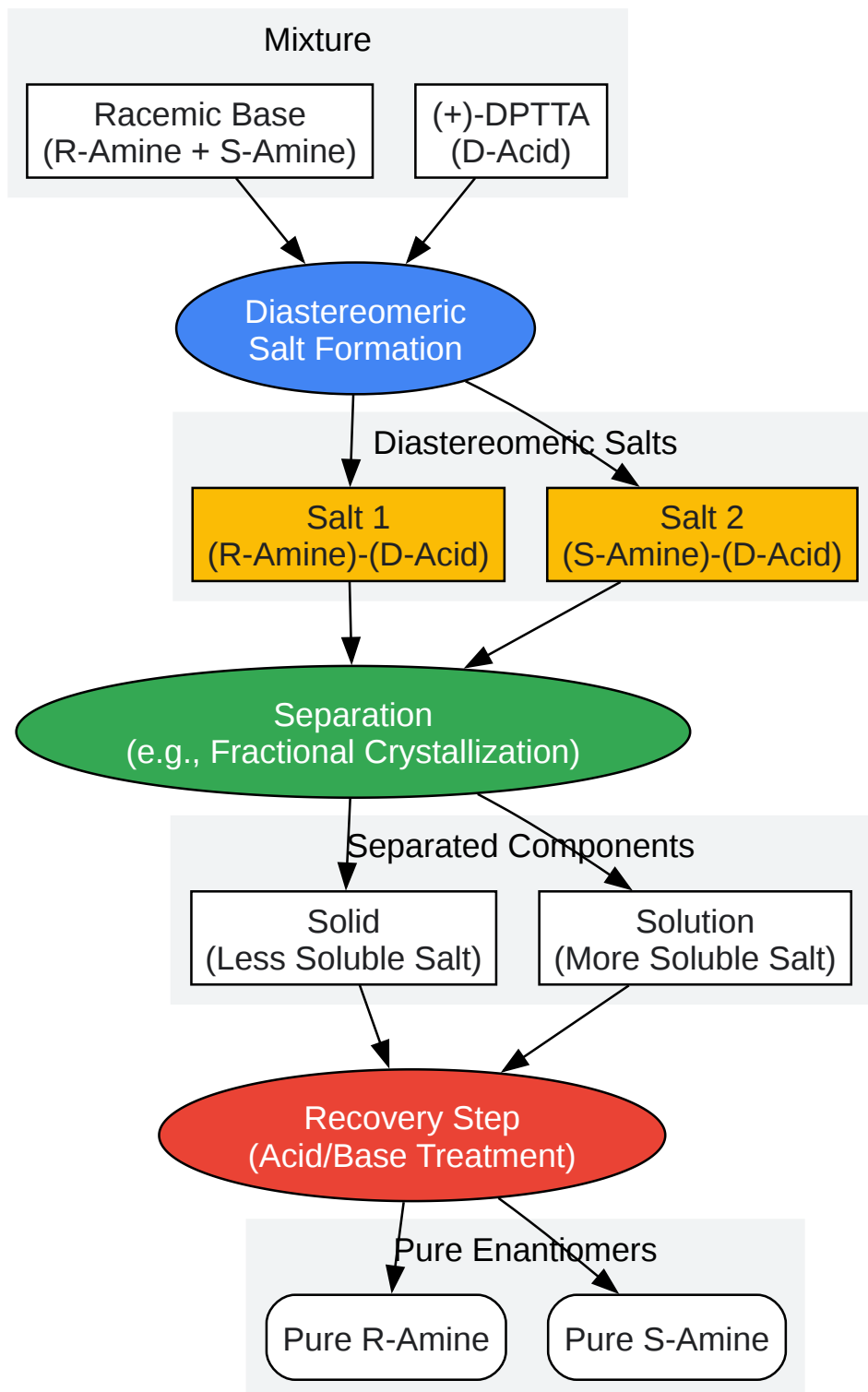
Synthesis

The most prevalent method for synthesizing **(+)-Di-p-toluoyl-D-tartaric acid** is the esterification of D-tartaric acid with p-toluoyl chloride.[3][7] The reaction typically involves combining D-tartaric acid with at least two equivalents of p-toluoyl chloride.[3] A patented method details a high-yield process where D-tartaric acid and p-toluoyl chloride react in toluene with copper sulfate as a catalyst to form the intermediate anhydride. This anhydride is then hydrolyzed with water to yield the final product.[7] This method is noted for its simplicity, safety, and high yield (over 95%), with the potential to recycle the toluene solvent.[7]

General Synthesis Workflow for (+)-DPTTA



Chiral Resolution using (+)-DPTTA

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